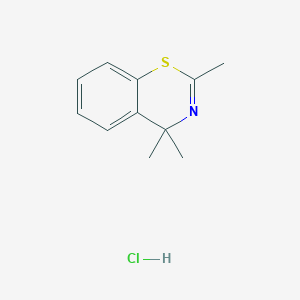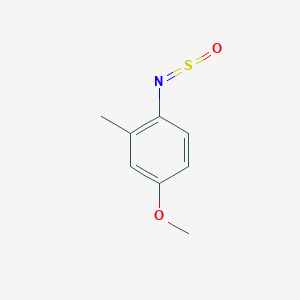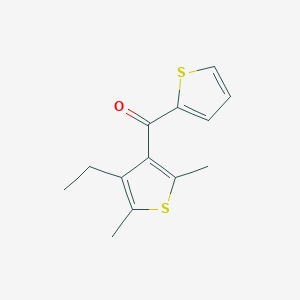
4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride typically involves the cyclization of anthranilic acid derivatives with aroyl isothiocyanates. The reaction conditions often include the use of concentrated sulfuric acid to promote ring closure, resulting in the formation of the thiazine ring . Another method involves the use of 2-(3-aroylthioureido)benzonitriles, which can also undergo ring closure under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen peroxide, and sodium borohydride. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and receptor antagonist.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride include:
4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but differ in their substituents and specific biological activities.
2-Amino-4H-3,1-benzoxazin-4-ones: These compounds are structurally related but contain an oxygen atom instead of sulfur in the ring.
Uniqueness
The uniqueness of this compound lies in its specific substituents and the presence of both sulfur and nitrogen atoms in the ring. This structural feature contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
58435-41-9 |
|---|---|
Fórmula molecular |
C11H14ClNS |
Peso molecular |
227.75 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-1,3-benzothiazine;hydrochloride |
InChI |
InChI=1S/C11H13NS.ClH/c1-8-12-11(2,3)9-6-4-5-7-10(9)13-8;/h4-7H,1-3H3;1H |
Clave InChI |
XVWKBIJBDVIVPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(C2=CC=CC=C2S1)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14612860.png)

![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)
![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)

![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)

![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)
